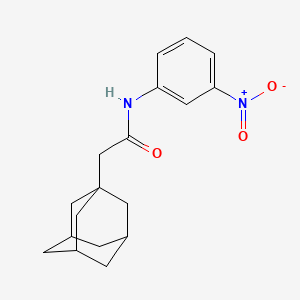
2-(1-adamantyl)-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-(3-nitrophenyl)acetamide is an organic compound that features an adamantyl group and a nitrophenyl group attached to an acetamide moiety. The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape. The nitrophenyl group introduces an electron-withdrawing nitro group, which can significantly influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(3-nitrophenyl)acetamide typically involves the following steps:
Formation of 1-adamantylamine: This can be achieved by reacting adamantane with a nitrating agent to form 1-nitroadamantane, followed by reduction to 1-adamantylamine.
Acylation: The 1-adamantylamine is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
The reaction conditions generally involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The adamantyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(1-adamantyl)-N-(3-aminophenyl)acetamide.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Scientific Research Applications
2-(1-adamantyl)-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and materials science.
Biology: The compound’s derivatives can be used to study biological pathways and enzyme interactions, especially those involving nitro and amine groups.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as high stability and rigidity.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its nitrophenyl group, which can act as an electron-withdrawing group, altering the electronic environment of the active site. The adamantyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.
2-(1-adamantyl)-N-(3-aminophenyl)acetamide: The nitro group is reduced to an amine.
1-adamantylamine: Lacks the acetamide and nitrophenyl groups.
Uniqueness
2-(1-adamantyl)-N-(3-nitrophenyl)acetamide is unique due to the combination of the bulky adamantyl group and the electron-withdrawing nitrophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H22N2O3/c21-17(19-15-2-1-3-16(7-15)20(22)23)11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11H2,(H,19,21) |
InChI Key |
SMCJDFASTNJOQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















